molecular formula C13H12N2O4 B11695622 N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B11695622
M. Wt: 260.24 g/mol
InChI Key: MWLDZFIFSFBBNU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of amides It features a furan ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually heated under reflux, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Various nucleophiles, organic solvents like dichloromethane.

Major Products Formed

    Reduction: 4-methyl-3-aminobenzamide.

    Oxidation: Furan-2,5-dicarboxylic acid.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The furan ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C13H12N2O4/c1-9-4-5-10(7-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16)

InChI Key

MWLDZFIFSFBBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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